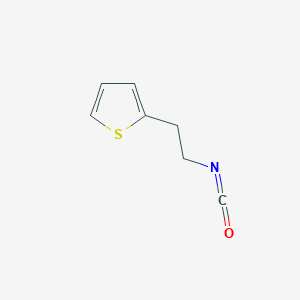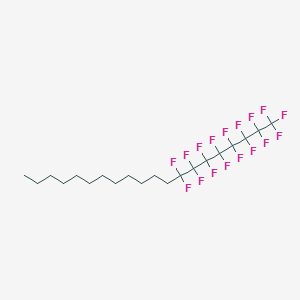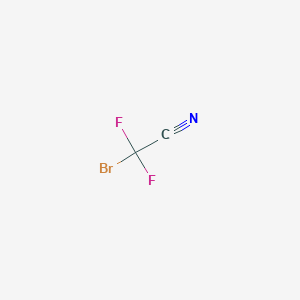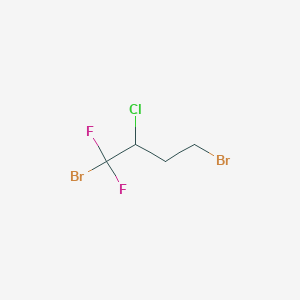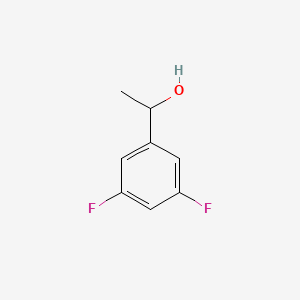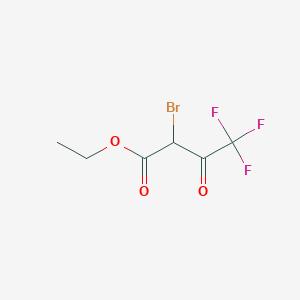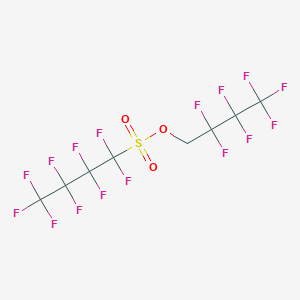
2,2-Dichlorocyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichlorocyclopropane-1-carbonitrile is a chemical compound that belongs to the family of cyclopropanes, characterized by a three-membered ring structure with two chlorine atoms and a nitrile group attached to the first carbon. This structure is of interest due to its potential applications in various chemical reactions and as a precursor to other chemical compounds.
Synthesis Analysis
The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, the direct cyclization of 2-amino-4-chloro-3,3-dimethylbutanenitrile with potassium tert-butoxide in THF has been shown to afford 1-amino-2,2-dimethylcyclopropane-1-carbonitrile, which is structurally similar to 2,2-Dichlorocyclopropane-1-carbonitrile . Additionally, the efficient formation of 2,3-disubstituted cyclopropane-1-carbonitriles through selective decarboxylation of 1-cyanocyclopropane-1-carboxylates has been reported, indicating a potential pathway for the synthesis of 2,2-dichlorocyclopropane-1-carbonitrile derivatives .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives has been extensively studied using various spectroscopic techniques. For example, the microwave spectrum of cyclopropane(1,1)dicarbonitrile has been analyzed, providing rotational constants and bond length estimations . X-ray crystallography has also been employed to confirm the structures of related compounds, such as 2,3-disubstituted cyclopropane-1-carbonitriles , which could provide insights into the structural characteristics of 2,2-dichlorocyclopropane-1-carbonitrile.
Chemical Reactions Analysis
Cyclopropane derivatives participate in a variety of chemical reactions. The tandem Alder-ene and Diels-Alder reactions involving 1-methylcycloprop-2-ene-1-carbonitrile demonstrate the reactivity of cyclopropane nitriles, which could be extrapolated to the behavior of 2,2-dichlorocyclopropane-1-carbonitrile . Furthermore, the rearrangements of 1-aminocyclopropane-1-carbonitriles into azetidine and oxazine derivatives highlight the versatility of cyclopropane carbonitriles in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane carbonitriles are influenced by their molecular structure. The chiroptical properties of 2-chloropropionitrile have been studied, revealing temperature-dependent specific rotations and the influence of low-frequency modes on these properties . Additionally, the electrochemical and spectroelectrochemical properties of related compounds, such as 2,5-di(thiophen-2-yl)furan-3-carbonitriles, have been investigated, suggesting that similar studies on 2,2-dichlorocyclopropane-1-carbonitrile could yield valuable information regarding its electrochromic properties .
科学的研究の応用
Chemical Synthesis and Structural Analysis
2,2-Dichlorocyclopropane-1-carbonitrile and its derivatives have been explored extensively in chemical synthesis. One study highlighted the efficient formation of 2,3-disubstituted cyclopropane-1-carbonitriles through a selective decarboxylation reaction, with structures of some compounds confirmed by X-ray crystallography (Wang et al., 2017). Another research focused on synthesizing new derivatives involving 2,5-di(thiophen-2-yl)furan-3-carbonitriles and investigating their electrochromic properties, highlighting their potential in electronic applications (Abaci et al., 2016).
Ring-Opening Reactions
In organic chemistry, ring-opening reactions of compounds like donor-acceptor cyclopropanes have been investigated. For instance, iodobenzene dichloride was used to afford ring-opened products with 1,3-dichlorination adjacent to donor and acceptor groups, utilizing various donor and acceptor moieties (Garve et al., 2014).
Ozonolysis and Cyclopropane Derivatives
Studies have also delved into the ozonolysis of cyclopropane derivatives, like 2-alkenyl-1,1-dichlorocyclopropanes, to yield corresponding carbonyl and carboxy derivatives. These reactions demonstrate the chemical versatility and reactivity of cyclopropane derivatives under various conditions (Legostaeva et al., 2018).
Safety and Hazards
特性
IUPAC Name |
2,2-dichlorocyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N/c5-4(6)1-3(4)2-7/h3H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLYMTQCOCSZAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381649 |
Source


|
| Record name | 2,2-dichlorocyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichlorocyclopropane-1-carbonitrile | |
CAS RN |
3712-82-1 |
Source


|
| Record name | 2,2-dichlorocyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



